N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine
Description
N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine is a piperidine derivative featuring a difluoromethoxy (OCHF₂) substituent at the ortho position of the phenyl ring and a methyl group on the piperidine nitrogen. This compound is of interest in medicinal chemistry due to the pharmacological relevance of piperidine scaffolds in central nervous system (CNS) therapeutics, such as antipsychotics and analgesics .
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O/c1-17-8-6-10(7-9-17)16-11-4-2-3-5-12(11)18-13(14)15/h2-5,10,13,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQPZNPCLDLMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC=C2OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine typically involves the following steps:
Formation of the difluoromethoxyphenyl intermediate:
Piperidine ring formation: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Final coupling: The difluoromethoxyphenyl intermediate is coupled with the piperidine ring under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethoxy group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxyphenyl ketones, while substitution reactions can introduce various functional groups to the piperidine ring .
Scientific Research Applications
N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Features and Pharmacological Implications
- Fluorinated Substituents: The difluoromethoxy group (OCHF₂) in the target compound balances electronic effects and lipophilicity. Fluorophenethyl (in ) and fluorobenzyl (in ) groups introduce ortho/para fluorine effects, which can modulate receptor affinity and metabolic oxidation .
- Piperidine Modifications: 1-Methylpiperidine is a common motif in CNS drugs (e.g., aripiprazole) due to its conformational rigidity and amine basicity (pKa ~8.5–10), facilitating receptor interactions .
Pharmacokinetic and Toxicity Considerations
- Solubility: Limited data exist for the target compound, but analogs like show low aqueous solubility (33.5 µg/mL), suggesting formulation challenges.
- Metabolic Stability: Fluorinated groups (OCHF₂, CF₃) resist cytochrome P450 oxidation, extending half-life compared to non-fluorinated analogs .
- Toxicity : Piperidine derivatives with halogenated aryl groups (e.g., ) may exhibit off-target effects, necessitating thorough safety profiling.
Biological Activity
N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a piperidine ring substituted with a difluoromethoxy group on the phenyl moiety. This unique structure contributes to its biological activity, particularly in receptor modulation and enzyme interactions .
This compound interacts with various biological targets, including:
- Receptors : It has been shown to modulate receptor activity, which may influence signaling pathways relevant to disease processes.
- Enzymes : The compound exhibits interactions with specific enzymes, potentially affecting metabolic pathways .
Biological Activity
Research indicates that this compound demonstrates significant biological activity, particularly in:
- Anticancer Activity : Studies have reported that analogs of this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 4.8 nM against colon cancer cells, indicating strong efficacy .
- Pharmacokinetics : The compound's pharmacokinetic properties are favorable for therapeutic applications, including good microsomal stability and acceptable solubility parameters .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The table below summarizes some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-[4-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine | Similar piperidine structure with a different phenyl substitution | Different receptor binding profile |
| 1-Methylpiperidin-4-amine | Lacks the difluoromethoxy substituent | More basic structure, potentially different activity |
| 2-Fluoro-N-[2-(methoxy)phenyl]-1-methylpiperidin-4-amine | Contains methoxy instead of difluoromethoxy | May exhibit different pharmacokinetic properties |
The difluoromethoxy substitution enhances selectivity and potency at certain biological targets compared to these similar compounds .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antiproliferative Studies : In vitro assays demonstrated that this compound and its analogs effectively inhibit the growth of cancer cell lines, suggesting potential as a therapeutic agent in oncology .
- Mechanistic Studies : Research into its mechanism revealed that the compound can inhibit specific enzymes involved in metabolic processes, which may contribute to its anticancer effects .
- Pharmacological Profiling : Detailed pharmacological profiling indicated favorable drug-like properties, such as low toxicity and good bioavailability, making it a candidate for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
